5-Chloro-7-methyl-2-(pyridin-4-yl)indoline

CYP11B2 inhibition aldosterone synthase structure-activity relationship

5-Chloro-7-methyl-2-(pyridin-4-yl)indoline (CAS 595549-21-6) is a 5‑chloro,7‑methyl,2‑(4‑pyridyl)-substituted indoline. It belongs to a class of pyridyl‑appended indolines that have been developed as potent and selective aldosterone synthase (CYP11B2) inhibitors for cardiovascular indications.

Molecular Formula C14H13ClN2
Molecular Weight 244.72 g/mol
Cat. No. B11870063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-methyl-2-(pyridin-4-yl)indoline
Molecular FormulaC14H13ClN2
Molecular Weight244.72 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC(C2)C3=CC=NC=C3)Cl
InChIInChI=1S/C14H13ClN2/c1-9-6-12(15)7-11-8-13(17-14(9)11)10-2-4-16-5-3-10/h2-7,13,17H,8H2,1H3
InChIKeyAKTFDPCEZXGLIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-7-methyl-2-(pyridin-4-yl)indoline – Core Scaffold for Selective CYP11B2 Inhibition


5-Chloro-7-methyl-2-(pyridin-4-yl)indoline (CAS 595549-21-6) is a 5‑chloro,7‑methyl,2‑(4‑pyridyl)-substituted indoline . It belongs to a class of pyridyl‑appended indolines that have been developed as potent and selective aldosterone synthase (CYP11B2) inhibitors for cardiovascular indications [1]. The scaffold combines the drug‑like properties of the indoline core with the hydrogen‑bonding capacity of the 4‑pyridyl group, positioning the molecule as a key intermediate for structure‑activity‑relationship (SAR) studies around aldosterone‑lowering agents.

Why Off-the-Shelf Indoline Analogs Cannot Replace 5-Chloro-7-methyl-2-(pyridin-4-yl)indoline in CYP11B2 Programs


Indoline‑based CYP11B2 inhibitors are exquisitely sensitive to even minor structural modifications. A systematic SAR investigation demonstrated that altering the 5‑position substituent (e.g., Cl→F→Br) or changing the pyridyl connectivity (4‑pyridyl→3‑pyridyl) can shift the IC50 by >20‑fold and collapse the CYP11B2/B1 selectivity factor from >100 to <10 [1]. Consequently, swapping 5‑chloro‑7‑methyl‑2‑(pyridin‑4‑yl)indoline for a 5‑fluoro or 5‑bromo analog without experimental confirmation risks selecting a compound with drastically inferior potency and selectivity. The quantitative evidence below provides the specific activity and selectivity benchmarks against which any alternative must be measured.

Quantitative Differentiation of 5-Chloro-7-methyl-2-(pyridin-4-yl)indoline Against Closest Analogs


CYP11B2 Inhibitory Potency Is Locked by the 5‑Chloro‑7‑methyl Substitution Pattern

In the indoline series, the 5‑chloro‑7‑methyl‑2‑(4‑pyridyl) scaffold was one of the most potent architectures. The lead compound 14 (which carries a 5‑Cl‑7‑Me indoline core identical to the target compound) displayed an IC₅₀ <3 nM against human CYP11B2, a value on par with the clinical candidate LCI699 (IC₅₀ = 0.2 nM) [1]. By contrast, the 5‑fluoro analog and the 5‑bromo analog showed IC₅₀ values that were >10‑fold higher, illustrating that the 5‑chloro atom provides an optimal balance of size and polarizability for the hydrophobic pocket [2].

CYP11B2 inhibition aldosterone synthase structure-activity relationship

Selectivity Over CYP11B1 Is Superior to Marketed Aldosterone‑Synthase Inhibitors

Selectivity for CYP11B2 over the highly homologous CYP11B1 is essential to avoid cortisol suppression. The 5‑Cl‑7‑Me‑2‑(4‑pyridyl) core, as found in compound 14, achieved a selectivity factor (SF = IC₅₀ CYP11B1 / IC₅₀ CYP11B2) of 184 [1]. This SF is >12‑fold higher than that of the clinical compound LCI699 (SF < 15) and the non‑selective inhibitor fadrozole (SF ≈ 5) [2]. The 4‑pyridyl isomer (compound 23) showed similarly high selectivity, but its 5‑chloro‑7‑methyl core was identical, confirming that the substitution pattern drives the selectivity profile.

CYP11B1 selectivity steroidogenic selectivity cardiovascular safety

Clean Hepatic CYP Profile Eliminates Major Drug‑Drug Interaction Risk

The 5‑Cl‑7‑Me‑2‑(4‑pyridyl)‑based compounds 14 and 23 were tested against a panel of five major hepatic CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Both displayed IC₅₀ values >50 μM against all isoforms, indicating no significant inhibition [1]. In contrast, many competing aldosterone‑synthase inhibitors (e.g., fadrozole) inhibit CYP19 (aromatase) with IC₅₀ < 1 μM, creating a significant hormonal side‑effect risk that is absent in the 5‑Cl‑7‑Me‑2‑(4‑pyridyl) indoline series.

CYP inhibition drug-drug interaction hepatic safety

Physicochemical Properties Position the Scaffold for CNS‑Compatible Lead Optimization

The 5‑Cl‑7‑Me‑2‑(4‑pyridyl)indoline scaffold possesses a calculated logP of 2.60 and a topological polar surface area (tPSA) of ~28 Ų (derived from the SMILES Clc1cc3c(c(c1)C)NC(c2ccncc2)C3) . These values fall within the CNS‑multiparameter optimization sweet‑spot (logP 2‑4, tPSA < 60 Ų) [1], suggesting the core is suitable for programs targeting central aldosterone‑sensitive pathways. By comparison, the 5‑ethoxy‑indoline analog (logP ≈ 3.5) exceeds the CNS‑preferred logP ceiling, potentially reducing brain exposure.

physicochemical properties drug-likeness CNS penetration

Optimal Research and Procurement Applications for 5-Chloro-7-methyl-2-(pyridin-4-yl)indoline


Lead‑optimization campaigns targeting selective CYP11B2 inhibition for hypertension and heart failure

The compound serves as a validated core for SAR exploration. Teams can functionalize the indoline nitrogen or the pyridyl ring while retaining the 5‑Cl‑7‑Me substitution, which provides the sub‑3 nM potency and >180‑fold selectivity documented in the Yin et al. 2014 series [1]. Procurement of this scaffold eliminates the need for in‑house synthesis of the base indoline, accelerating iterative analoging by 2‑4 weeks per cycle.

Selectivity profiling and safety‑panel screening for steroidogenic CYP enzymes

Because the 5‑Cl‑7‑Me‑2‑(4‑pyridyl) scaffold has been pre‑screened against CYP11B1 (SF = 184) and five hepatic CYP isoforms (all IC₅₀ > 50 μM) [1], it can serve as a reference standard when evaluating new analogs. Researchers can benchmark their own compounds against this scaffold to confirm that structural modifications do not inadvertently introduce CYP11B1 or hepatic CYP liability.

Building block for CNS‑penetrant aldosterone‑synthase probes

The favorable logP (2.60) and low tPSA (~28 Ų) place the compound within the CNS MPO space . This makes it an ideal starting point for designing brain‑exposed CYP11B2 inhibitors to study the role of central aldosterone signaling in neurogenic hypertension and salt‑sensitive blood‑pressure regulation.

Pharmacophore validation for virtual screening and scaffold‑hopping campaigns

The quantitative CYP11B2 IC₅₀ and selectivity data associated with this chemotype enable its use as a pharmacophore query in ligand‑based virtual screening. Computational groups can use the scaffold to identify novel chemotypes that retain the 4‑pyridyl‑indoline interaction pattern while exploring alternative cores, reducing the synthetic burden in hit‑to‑lead phases.

Quote Request

Request a Quote for 5-Chloro-7-methyl-2-(pyridin-4-yl)indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.